molecular formula C20H23ClN2O3S B11232156 1-[(3-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11232156
M. Wt: 406.9 g/mol
InChI Key: VWNRUJZFFKAGFV-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorophenyl moiety. Its distinct molecular configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the functional groups. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the carboxamide group via amide bond formation.

    Step 3: Attachment of the methanesulfonyl group to the chlorophenyl moiety through sulfonylation reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:

  • 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-6-2-3-10-19(15)22-20(24)17-8-5-11-23(13-17)27(25,26)14-16-7-4-9-18(21)12-16/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,22,24)

InChI Key

VWNRUJZFFKAGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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